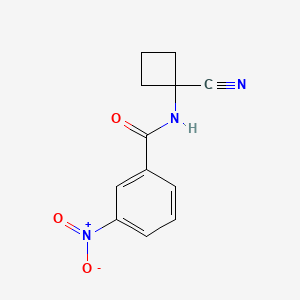![molecular formula C9H11ClFNO2S B2392083 N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride CAS No. 2411180-92-0](/img/structure/B2392083.png)
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride, also known as CMF, is a chemical compound that has been extensively studied for its potential use as a tool in scientific research. CMF is a sulfamoyl fluoride derivative that has been shown to have a wide range of applications in the fields of biochemistry, pharmacology, and neuroscience. In
Mechanism of Action
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride acts as a covalent inhibitor of enzymes that contain a serine residue in their active site. The sulfamoyl fluoride group of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride reacts with the hydroxyl group of the serine residue, forming a stable covalent bond. This covalent bond blocks the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical and Physiological Effects:
The inhibition of enzymes by N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride can have a variety of biochemical and physiological effects. Inhibition of acetylcholinesterase can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate, which can be useful in the treatment of conditions such as glaucoma and epilepsy.
Advantages and Limitations for Lab Experiments
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has several advantages as a tool for scientific research. It is a highly specific inhibitor of enzymes that contain a serine residue in their active site, making it useful for studying the activity of these enzymes. N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is also stable and can be easily synthesized in large quantities. However, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has some limitations as well. It can be toxic at high concentrations, making it important to use caution when handling and working with N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride is not effective against all serine proteases, limiting its usefulness in certain areas of research.
Future Directions
There are several future directions for research involving N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. One area of interest is the development of new inhibitors based on the structure of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. These inhibitors could be designed to target specific enzymes or to have improved pharmacokinetic properties. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride could be used as a tool to study the activity of enzymes in vivo, allowing for a better understanding of their role in physiological processes. Finally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride could be used in the development of new treatments for conditions such as Alzheimer's disease and epilepsy, where inhibition of acetylcholinesterase and carbonic anhydrase, respectively, could be beneficial.
Synthesis Methods
The synthesis of N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride involves the reaction of 4-chlorobenzylamine with N-methylsulfamoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydrogen fluoride to yield N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride. This synthesis method has been well established and has been used to produce N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride in large quantities for research purposes.
Scientific Research Applications
N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been shown to have a wide range of applications in scientific research. It has been used as a tool to study the activity of serine proteases, which are enzymes involved in a variety of physiological processes. N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has also been used to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which has been shown to have beneficial effects on cognitive function. Additionally, N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride has been used to study the activity of carbonic anhydrase, an enzyme involved in the regulation of acid-base balance in the body.
properties
IUPAC Name |
N-[(1S)-1-(4-chlorophenyl)ethyl]-N-methylsulfamoyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClFNO2S/c1-7(12(2)15(11,13)14)8-3-5-9(10)6-4-8/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKDMZQKHYJGMY-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)Cl)N(C)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-[1-(2-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2392001.png)
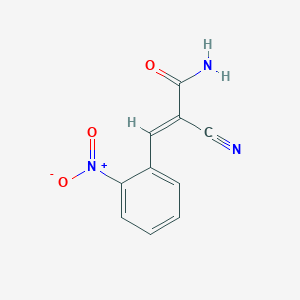


![ethyl 2-(8-(sec-butyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2392007.png)
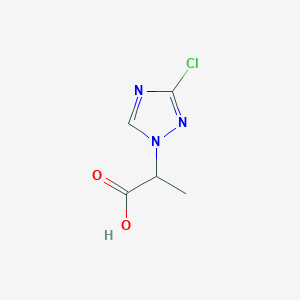
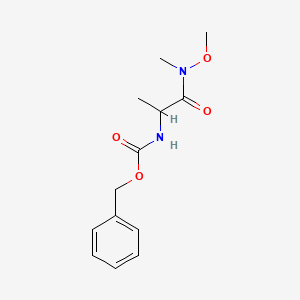
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pivalamide](/img/structure/B2392011.png)
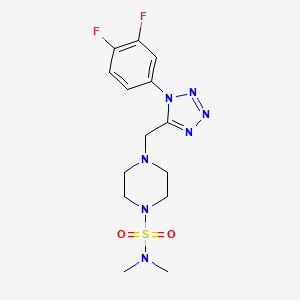

![methyl 2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2392017.png)
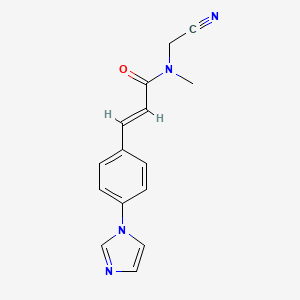
![3-chloro-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2392022.png)
